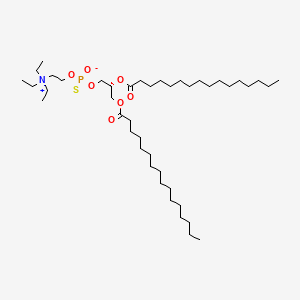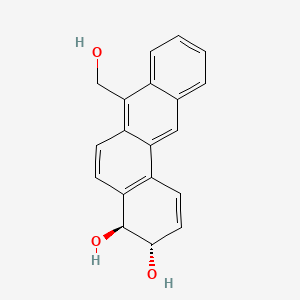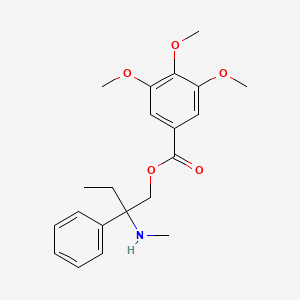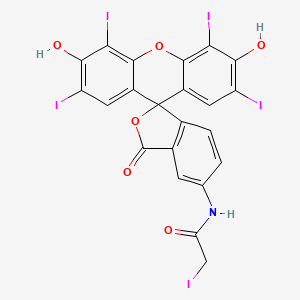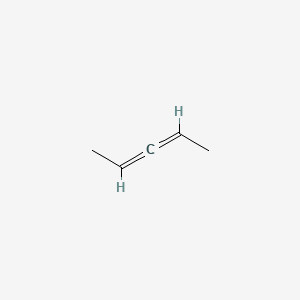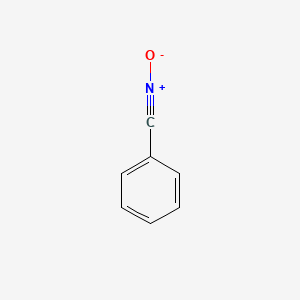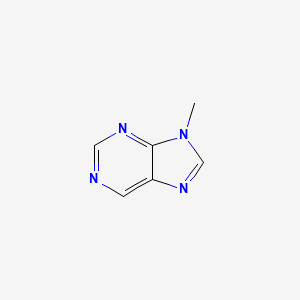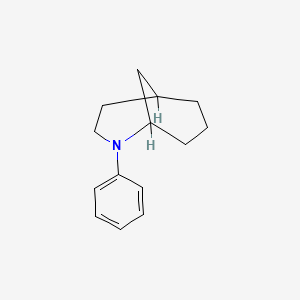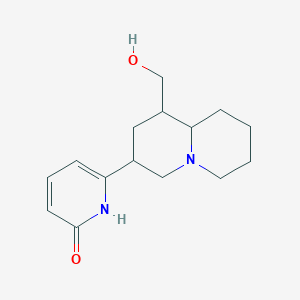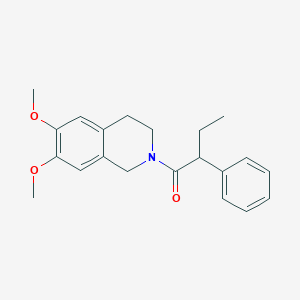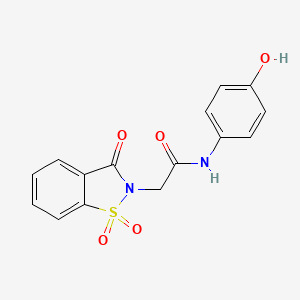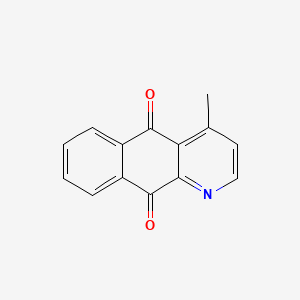
4-Methylbenzo(g)quinoline-5,10-dione
説明
4-Methylbenzo(g)quinoline-5,10-dione is a natural product found in Cananga odorata, Annona cherimola, and other organisms with data available.
科学的研究の応用
Synthesis Techniques
The synthesis of benzo[g]quinoline-5,10-dione derivatives has been a topic of research in various studies. For instance, Krapcho et al. (1993) described the synthesis of 6,9-difluorobenzo[g]quinoline-5,10-dione, showing the process of facile substitutions by diamines (Krapcho et al., 1993). Similarly, Bala et al. (2013) achieved the synthesis of 1,2-dihydrobenzo[g]quinoline-5,10-diones via a copper(II) triflate-catalyzed intramolecular cyclization of N-propargylaminonaphthoquinones (Bala et al., 2013).
Structural and Chemical Properties
The study of the structural and chemical properties of these compounds is also significant. Prieto et al. (2007) explored the synthesis, structure, and properties of ruthenium(II) complexes with quinolinedione derivatives, including benzo[g]quinoline-5,10-dione, analyzing their potential antitumor activity (Prieto et al., 2007).
Catalysis and Green Chemistry Applications
In the field of green chemistry, Ghasemzadeh et al. (2017) demonstrated the use of magnetite nanoparticles-supported APTES as a powerful and recoverable nanocatalyst for the preparation of tetrahydrobenzo[g]quinoline-5,10-diones (Ghasemzadeh et al., 2017).
Applications in Drug Synthesis
The potential of these compounds in drug synthesis has been explored as well. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating their potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
特性
CAS番号 |
96889-94-0 |
|---|---|
製品名 |
4-Methylbenzo(g)quinoline-5,10-dione |
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC名 |
4-methylbenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H9NO2/c1-8-6-7-15-12-11(8)13(16)9-4-2-3-5-10(9)14(12)17/h2-7H,1H3 |
InChIキー |
GVRYUHXXENMGEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
その他のCAS番号 |
96889-94-0 |
同義語 |
cleistopholine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


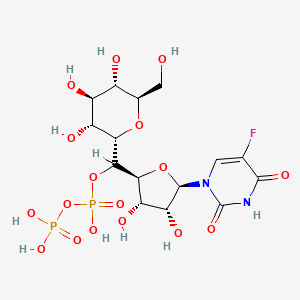
![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)
